4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that features a brominated phenol group, an imidazo[1,2-a]pyrazine ring, and an ethyl-methyl substituted phenylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[1,2-a]pyrazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Shares the brominated phenol group but differs in the substitution pattern and the presence of the imidazo[1,2-a]pyrazine ring.
2-Amino-4-bromophenol: Similar in having a brominated phenol group but lacks the complex imidazo[1,2-a]pyrazine structure.
Uniqueness
4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its combination of a brominated phenol group, an imidazo[1,2-a]pyrazine ring, and an ethyl-methyl substituted phenylamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H19BrN4O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-2-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C21H19BrN4O/c1-3-14-6-4-5-13(2)19(14)25-21-20(16-11-15(22)7-8-17(16)27)24-18-12-23-9-10-26(18)21/h4-12,25,27H,3H2,1-2H3 |
InChI Key |
SWQWIDOXHFFNKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O)C |
Origin of Product |
United States |
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